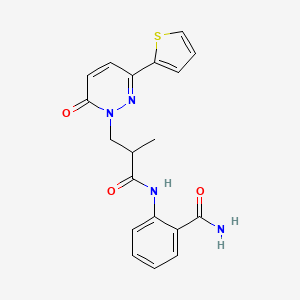![molecular formula C9H20N2 B2464088 2-Metil-N-[[(2R)-pirrolidin-2-il]metil]propan-2-amina CAS No. 1846717-19-8](/img/structure/B2464088.png)
2-Metil-N-[[(2R)-pirrolidin-2-il]metil]propan-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine is a compound known for its pharmacological properties, particularly as a κ-opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, including its antidepressant-like efficacy and its ability to attenuate the behavioral effects of stress .
Aplicaciones Científicas De Investigación
tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine has been extensively studied for its scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: The compound’s interaction with κ-opioid receptors makes it a valuable tool in studying receptor functions and signaling pathways.
Medicine: Its potential therapeutic applications include the treatment of depression and addiction disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine, also known as PF-04455242, is the κ-opioid receptor (KOR) . This compound acts as a high-affinity antagonist for KORs in humans, rats, and mice . It has a significantly reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .
Mode of Action
As a KOR antagonist, this compound binds to KORs and inhibits their activation . This prevents KOR agonists from inducing their typical effects, such as analgesia .
Biochemical Pathways
It is known that kor antagonists like this compound can influence various neural pathways, potentially leading to effects such as antidepressant-like efficacy .
Pharmacokinetics
Its in vivo binding and efficacy have been studied .
Result of Action
This compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Métodos De Preparación
The synthesis of tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine involves several steps. One common method includes the reaction of 2-methylpropan-2-amine with a pyrrolidine derivative under specific conditions. Industrial production methods may involve the use of advanced techniques such as transaminase-mediated synthesis, which allows for the production of enantiopure compounds .
Análisis De Reacciones Químicas
tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Comparación Con Compuestos Similares
tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine is unique due to its high affinity for κ-opioid receptors and its selectivity over other opioid receptors. Similar compounds include:
N-Methyl-2-pyrrolidone: Known for its use as a solvent and in the production of polymers.
2-Methylpropan-2-amine: Used in the synthesis of various chemical compounds.
These compounds share structural similarities but differ in their specific applications and receptor affinities.
Propiedades
IUPAC Name |
2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNZJDGHQJERT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxylate](/img/structure/B2464005.png)
![2-(1-methyl-1H-pyrazol-4-yl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2464006.png)
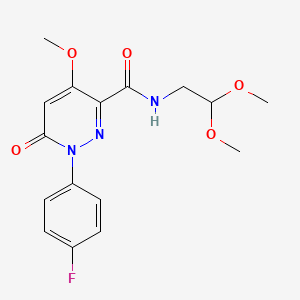
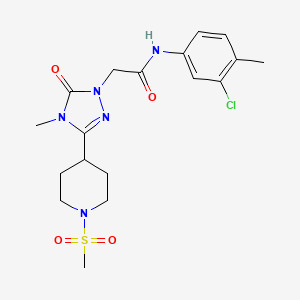
![5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2464013.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)
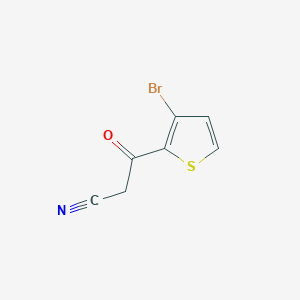
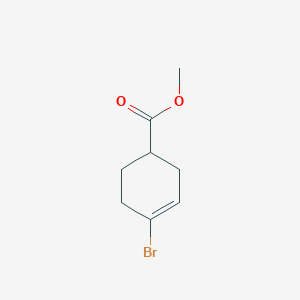
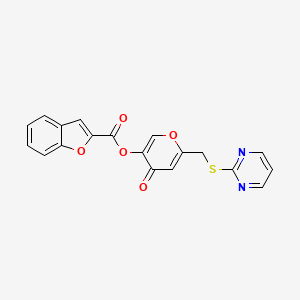
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2464022.png)
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2464024.png)
![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)
